3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione
Overview
Description
3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C₉H₈FN₃O₂ and a molecular weight of 209.18 g/mol . This compound is part of the imidazolidine-2,4-dione family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
The synthesis of 3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione typically involves the reaction of 5-amino-2-fluorobenzaldehyde with urea under specific conditions . The reaction is carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the imidazolidine-2,4-dione ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Scientific Research Applications
3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
3-(5-Amino-2-fluorophenyl)imidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives, such as:
5-Methylimidazolidine-2,4-dione: Known for its use in pharmaceuticals as an anticonvulsant.
Hydantoin: Widely used in the synthesis of various drugs and as a stabilizer in polymers.
Phenytoin: A well-known anticonvulsant drug used in the treatment of epilepsy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(5-amino-2-fluorophenyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c10-6-2-1-5(11)3-7(6)13-8(14)4-12-9(13)15/h1-3H,4,11H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBFBTLABJVBQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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